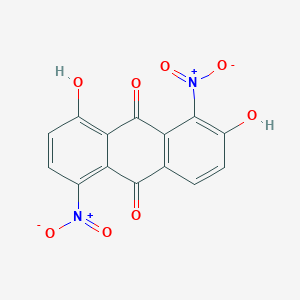
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups and two nitro groups attached to the anthracene core. It is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione typically involves the nitration of 2,8-dihydroxyanthracene-9,10-dione. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration at the 1 and 5 positions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale nitration reactors with precise temperature and concentration controls. Post-reaction, the product is purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthraquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and binding to specific enzymes and proteins. The compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,5-Dihydroxy-4,8-dinitroanthracene-9,10-dione: Similar in structure but with different positions of hydroxyl and nitro groups.
2-Chloro-1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione: Contains a chlorine atom in addition to the hydroxyl and nitro groups.
Uniqueness: 2,8-Dihydroxy-1,5-dinitroanthracene-9,10-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
Numéro CAS |
2501-13-5 |
|---|---|
Formule moléculaire |
C14H6N2O8 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
2,8-dihydroxy-1,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-7-4-2-6(15(21)22)10-11(7)14(20)9-5(13(10)19)1-3-8(18)12(9)16(23)24/h1-4,17-18H |
Clé InChI |
LQWAWYLCQKSGTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















